molecular formula C19H16N2OS B4589367 N-(3-acetylphenyl)-N'-1-naphthylthiourea

N-(3-acetylphenyl)-N'-1-naphthylthiourea

Cat. No.: B4589367
M. Wt: 320.4 g/mol
InChI Key: JYOUYSCZLGYQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-1-naphthylthiourea is a thiourea derivative of significant interest in scientific research due to the broad spectrum of biological activities exhibited by this class of compounds . Thiourea derivatives are recognized as versatile scaffolds in medicinal chemistry and have been extensively investigated for their potential antibacterial, antioxidant, and anticancer properties . Researchers value these compounds as precursors for designing more complex heterocyclic structures, which can be optimized for enhanced biological activity and selectivity . The mechanism of action for thiourea derivatives can vary but often involves interaction with enzymatic targets; for instance, some thioureas are known to function as potent enzyme inhibitors . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-13(22)15-8-4-9-16(12-15)20-19(23)21-18-11-5-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOUYSCZLGYQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

Antibacterial Activity

N-(3-acetylphenyl)-N'-1-naphthylthiourea has demonstrated significant antibacterial properties against various pathogens. Studies have shown that thiourea derivatives exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Efficacy of Thiourea Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
This compoundE. coli40Ciprofloxacin5
This compoundS. aureus50Ceftriaxone4

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have revealed its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis pathways critical for tumor growth .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)14Apoptosis induction
PC-3 (Prostate Cancer)10Inhibition of angiogenesis

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively reduces oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage associated with chronic diseases .

Table 3: Antioxidant Activity

Assay TypeIC50 (µg/mL)
DPPH45
ABTS52

Anti-inflammatory Activity

In studies examining the anti-inflammatory effects of thiourea derivatives, this compound showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory conditions .

Table 4: Anti-inflammatory Effects

CytokineInhibition (%) at 10 µg/mL
TNF-α72
IL-689

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound have highlighted its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. The compound's IC50 values for AChE inhibition were found to be notably low, indicating strong potential for therapeutic applications in neurodegeneration .

Table 5: Neuroprotective Effects

EnzymeIC50 (nM)
AChE33.27
BChE105.9

Comparison with Similar Compounds

Key Structural Features :

  • 3-Acetylphenyl group : The acetyl moiety (CH₃CO-) introduces electron-withdrawing effects, enhancing hydrogen-bonding capabilities and influencing electronic distribution .

Molecular Formula: C₁₉H₁₆N₂OS (inferred from analogous structures).

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-acetylphenyl)-N'-1-naphthylthiourea with key analogs:

Compound Name R Group R' Group Key Features Biological Activity Insights
This compound 3-Acetylphenyl 1-Naphthyl High lipophilicity; strong π-π interactions; acetyl enhances H-bonding Potential enzyme inhibition
N-(2-fluorophenyl)-N'-1-naphthylthiourea 2-Fluorophenyl 1-Naphthyl Fluorine increases lipophilicity/bioavailability; electron-withdrawing Enhanced antimicrobial activity
N-(3-acetylphenyl)-N'-allylthiourea 3-Acetylphenyl Allyl Smaller aliphatic group; reduced steric hindrance Lower cytotoxicity
N-ethyl-N'-(3-methoxyphenyl)thiourea Ethyl 3-Methoxyphenyl Methoxy group improves solubility; electron-donating Moderate antifungal activity
N,N'-bis(3-acetylphenyl)thiourea 3-Acetylphenyl 3-Acetylphenyl Symmetric structure; dual acetyl groups enhance H-bonding Enzyme inhibition (e.g., urease)

Physicochemical Properties

  • Lipophilicity : The 1-naphthyl group confers higher logP values compared to phenyl or allyl analogs, suggesting improved membrane permeability .
  • Solubility : The acetyl group may reduce aqueous solubility compared to methoxy or hydroxyethyl substituents (e.g., N-(2-hydroxyethyl)-N'-(3-methylphenyl)thiourea) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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